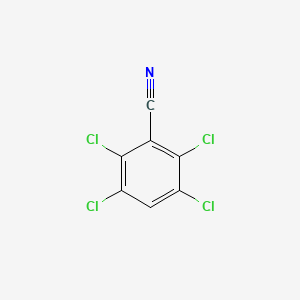

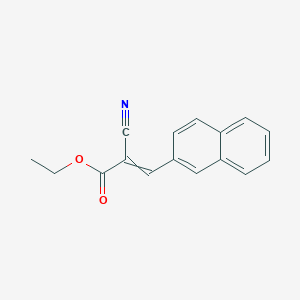

2,3,5,6-Tetrachlorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

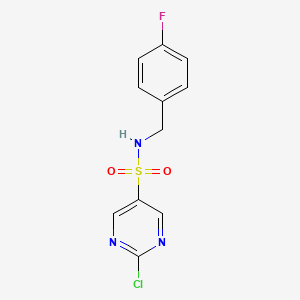

2,3,5,6-Tetrachlorobenzonitril ist eine organische Verbindung mit der Summenformel C7HCl4N. Es ist ein Derivat von Benzonitril, bei dem vier Wasserstoffatome am Benzolring durch Chloratome ersetzt wurden. Diese Verbindung ist für ihre Stabilität und ihre einzigartigen chemischen Eigenschaften bekannt, die sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3,5,6-Tetrachlorobenzonitril beinhaltet typischerweise die Chlorierung von Benzonitril. Ein häufiges Verfahren ist die Reaktion von Benzonitril mit Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an den 2,3,5,6-Positionen am Benzolring zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2,3,5,6-Tetrachlorobenzonitril verwendet oft ähnliche Chlorierungstechniken, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu optimieren. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um die gewünschte Reinheit zu erreichen.

Chemische Reaktionsanalyse

Arten von Reaktionen: 2,3,5,6-Tetrachlorobenzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chloratome können unter geeigneten Bedingungen durch Nucleophile wie Amine oder Thiole ersetzt werden.

Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln zu Tetrachlorobenzoesäure oxidiert werden.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumamid oder Thioharnstoff in polaren Lösungsmitteln.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Wichtigste gebildete Produkte:

Nucleophile Substitution: Tetrachlorbenzylamin oder Tetrachlorbenzylthiol.

Reduktion: 2,3,5,6-Tetrachlorbenzylamin.

Oxidation: 2,3,5,6-Tetrachlorobenzoesäure.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrachlorobenzonitril hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorstufe bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Wird in der Untersuchung der Enzyminhibition und als Sonde in biochemischen Assays eingesetzt.

Medizin: Wird für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Inhibitoren für bestimmte Enzyme.

Industrie: Aufgrund seiner Stabilität und Reaktivität wird es bei der Herstellung von Agrochemikalien, Farbstoffen und Polymeren verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2,3,5,6-Tetrachlorobenzonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet oder die Konformation des Enzyms verändert. Die hohe Elektronegativität der Verbindung aufgrund der Chloratome verstärkt ihre Bindungsaffinität zu verschiedenen Zielstrukturen, was sie in biochemischen Anwendungen effektiv macht.

Ähnliche Verbindungen:

2,3,5,6-Tetrachlorbenzol: Ähnliche Struktur, jedoch ohne die Nitrilgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

2,3,5,6-Tetrachlorobenzoesäure: Ein Oxidationsprodukt von 2,3,5,6-Tetrachlorobenzonitril, das aufgrund seiner Carboxylgruppe in verschiedenen Anwendungen verwendet wird.

2,3,5,6-Tetrachlorbenzylamin: Ein Reduktionsprodukt, das bei der Synthese anderer organischer Verbindungen verwendet wird.

Einzigartigkeit: 2,3,5,6-Tetrachlorobenzonitril ist aufgrund seiner Kombination von Chloratomen und einer Nitrilgruppe einzigartig, wodurch es eine Balance aus Stabilität und Reaktivität bietet. Dies macht es vielseitig für verschiedene chemische Transformationen und Anwendungen in Forschung und Industrie.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,6-Tetrachlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form tetrachlorobenzoic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Nucleophilic Substitution: Tetrachlorobenzylamine or tetrachlorobenzylthiol.

Reduction: 2,3,5,6-Tetrachlorobenzylamine.

Oxidation: 2,3,5,6-Tetrachlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrachlorobenzonitrile has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrachlorobenzonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s high electronegativity due to the chlorine atoms enhances its binding affinity to various targets, making it effective in biochemical applications.

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-Tetrachlorobenzene: Similar structure but lacks the nitrile group, making it less reactive in certain chemical reactions.

2,3,5,6-Tetrachlorobenzoic Acid: An oxidation product of 2,3,5,6-Tetrachlorobenzonitrile, used in different applications due to its carboxylic acid group.

2,3,5,6-Tetrachlorobenzylamine: A reduction product, used in the synthesis of other organic compounds.

Uniqueness: this compound is unique due to its combination of chlorine atoms and a nitrile group, providing a balance of stability and reactivity. This makes it versatile for various chemical transformations and applications in research and industry.

Eigenschaften

CAS-Nummer |

1897-46-7 |

|---|---|

Molekularformel |

C7HCl4N |

Molekulargewicht |

240.9 g/mol |

IUPAC-Name |

2,3,5,6-tetrachlorobenzonitrile |

InChI |

InChI=1S/C7HCl4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |

InChI-Schlüssel |

USMSRVCGFPCDKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)

![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)

![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)

![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)